

Application Notes and Protocols: MSC-4106

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Compound of Interest

Compound Name: MSC-4106

Cat. No.: B10831562

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of **MSC-4106**, a potent and orally active inhibitor of the YAP/TAZ-TEAD transcriptional complex. The provided information is intended to guide researchers in accurately preparing and using **MSC-4106** for in vitro and in vivo studies.

Physicochemical and Solubility Data

MSC-4106 is a small molecule with a molecular weight of 359.30 g/mol and a formula of C18H12F3N3O2.^{[1][2]} It is characterized by its lipophilic nature, which influences its solubility in various solvents.^[3]

Solubility Data Summary

For ease of reference, the solubility of **MSC-4106** in dimethyl sulfoxide (DMSO) and various aqueous buffers is summarized in the table below. It is recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions, as hygroscopic DMSO can negatively impact solubility.^[2] For aqueous solutions, sonication may be necessary to achieve complete dissolution.^[1]

Solvent	Type	Concentration	Molarity (approx.)	Notes
DMSO	Organic Solvent	225 mg/mL	626.2 mM	Sonication is recommended.
DMSO	Organic Solvent	250 mg/mL	695.8 mM	Ultrasonic treatment may be needed.
PBS (pH 7.4)	Aqueous Buffer	30 µg/mL	83.5 µM	Thermodynamic solubility.
PBS (pH 7.4)	Aqueous Buffer	> 200 µM	> 200 µM	Kinetic solubility (at 2 hours).
FaSSIF (pH 5.5)	Biorelevant Media	10 µg/mL	27.8 µM	Thermodynamic solubility.
FeSSIF (pH 6.5)	Biorelevant Media	26 µg/mL	72.4 µM	Thermodynamic solubility.
Ham's F-12/10% FCS/1% DMSO	Cell Culture Media	> 100 µM	> 100 µM	Kinetic solubility.

Experimental Protocols

Preparation of High-Concentration Stock Solutions in DMSO

This protocol describes the preparation of a high-concentration stock solution of **MSC-4106** in DMSO, suitable for long-term storage and subsequent dilution for in vitro assays.

Materials:

- **MSC-4106** powder
- Anhydrous, high-purity DMSO
- Sterile, conical-bottom polypropylene tubes

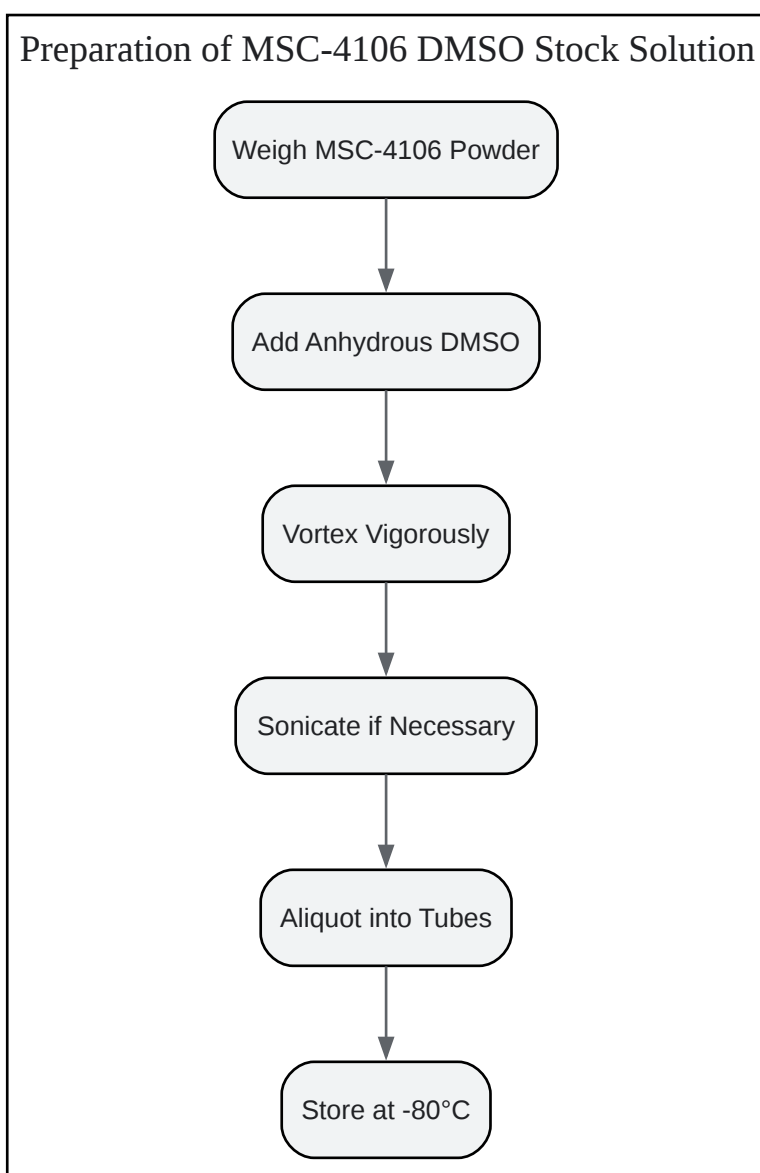
- Vortex mixer
- Sonicator (optional, but recommended)

Procedure:

- Equilibrate the **MSC-4106** powder to room temperature before opening the vial to minimize moisture absorption.
- Weigh the desired amount of **MSC-4106** and transfer it to a sterile polypropylene tube.
- Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 225 mg/mL).
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
- Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

Storage:

- Store the DMSO stock solution at -80°C for long-term storage (up to 1 year).
- For short-term use (up to 2 weeks), the stock solution can be stored at 4°C.



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*Workflow for preparing **MSC-4106** stock solution.*

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.

Materials:

- **MSC-4106** DMSO stock solution

- Appropriate cell culture medium or PBS
- Sterile microcentrifuge tubes

Procedure:

- Thaw a vial of the **MSC-4106** DMSO stock solution at room temperature.
- Perform serial dilutions of the stock solution in the desired experimental buffer (e.g., cell culture medium) to achieve the final working concentrations.
- Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should be included in all experiments.

Preparation of Formulation for In Vivo Studies

This protocol provides a general method for preparing an oral gavage formulation of **MSC-4106** for animal studies.

Materials:

- **MSC-4106** DMSO stock solution
- PEG300
- Tween-80
- Saline or PBS

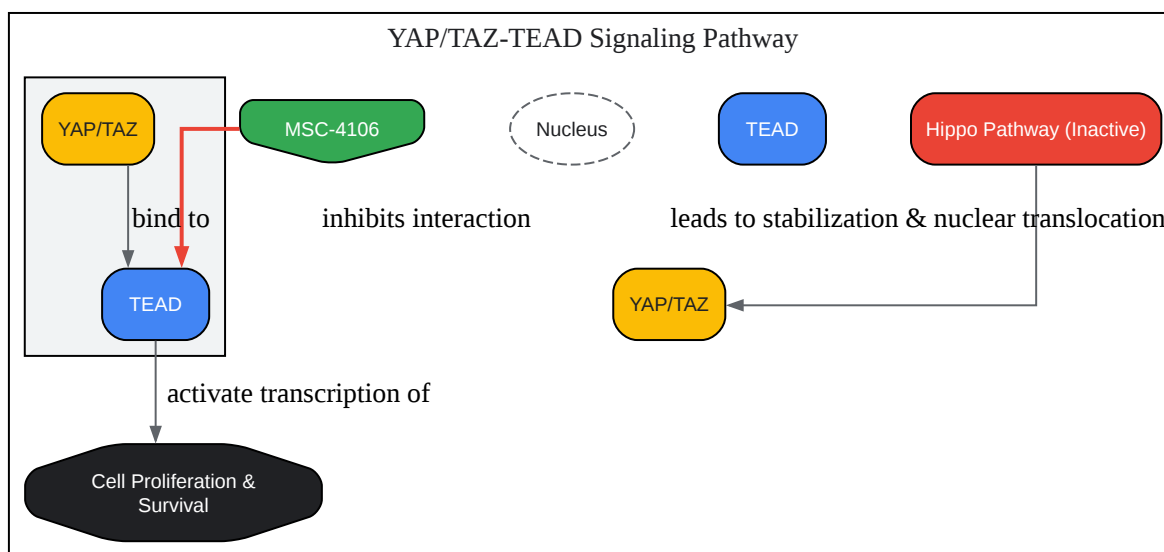
Procedure:

- Start with the concentrated **MSC-4106** stock solution in DMSO.
- Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained. A common ratio is 10% DMSO and 40% PEG300.
- Add Tween-80 (e.g., 5% of the total volume) and mix well.

- Finally, add saline or PBS to reach the final desired volume (e.g., 45% of the total volume) and mix until the formulation is homogeneous.
- The final concentration of DMSO should be kept as low as possible, ideally below 10% for normal mice.

Mechanism of Action: Inhibition of the YAP/TAZ-TEAD Pathway

MSC-4106 is an inhibitor of the interaction between the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) and the TEAD (TEA domain) family of transcription factors. In many cancers, the Hippo signaling pathway is inactivated, leading to the nuclear translocation of YAP and TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors, driving the expression of genes involved in cell proliferation and survival. **MSC-4106** binds to the palmitoylation pocket of TEAD, disrupting the YAP/TAZ-TEAD interaction and thereby inhibiting downstream gene transcription and tumor growth.



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MSC-4106 inhibits the YAP/TAZ-TEAD signaling pathway.

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